molecular formula C10H13N3O7S B028528 ((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol(1:1) CAS No. 105892-20-4

((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol(1:1)

Cat. No.: B028528
CAS No.: 105892-20-4
M. Wt: 319.29 g/mol
InChI Key: MNEKBQKPLOECLB-UHFFFAOYSA-N
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Description

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a hydroxyethyl group and a 2,4-dinitrophenylthioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate typically involves a two-step process. The first step is the preparation of the hydroxyethyl ammonium salt, which is achieved by reacting mono-, di-, or tri-alkyl tertiary amines with hydrochloric acid and ethylene oxide under mild reaction conditions This reaction is carried out in an anhydrous solvent, such as ethanol, to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate involves its interaction with molecular targets through its quaternary ammonium moiety. This positively charged group interacts with negatively charged cellular components, leading to disruption of cell membranes and inhibition of cellular processes. The 2,4-dinitrophenylthioacetate group can also form covalent bonds with nucleophiles, further enhancing its biological activity .

Comparison with Similar Compounds

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is unique due to its combination of a hydroxyethyl group and a 2,4-dinitrophenylthioacetate moiety. Similar compounds include:

    Monoalkyl dimethyl hydroxyethyl ammonium chloride: Lacks the 2,4-dinitrophenylthioacetate group.

    Didecyl methyl hydroxyethyl ammonium chloride: Contains a different alkyl chain length.

    Trioctyl hydroxyethyl ammonium chloride: Has a different alkyl substitution pattern.

These similar compounds differ in their chemical properties and applications, highlighting the uniqueness of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate .

Properties

CAS No.

105892-20-4

Molecular Formula

C10H13N3O7S

Molecular Weight

319.29 g/mol

IUPAC Name

2-aminoethanol;2-(2,4-dinitrophenyl)sulfanylacetic acid

InChI

InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2

InChI Key

MNEKBQKPLOECLB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N

Synonyms

((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1)

Origin of Product

United States

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